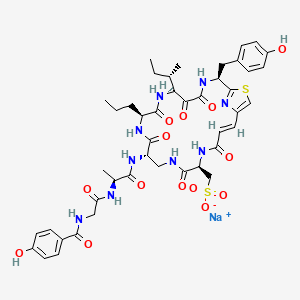

Cyclotheonellazole A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H54N9NaO14S2 |

|---|---|

Molecular Weight |

1020.1 g/mol |

IUPAC Name |

sodium;[(2S,6S,9S,12S,16R,19E)-6-[(2S)-butan-2-yl]-12-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]propanoyl]amino]-2-[(4-hydroxyphenyl)methyl]-4,5,8,11,15,18-hexaoxo-9-propyl-23-thia-3,7,10,14,17,24-hexazabicyclo[19.2.1]tetracosa-1(24),19,21-trien-16-yl]methanesulfonate |

InChI |

InChI=1S/C44H55N9O14S2.Na/c1-5-7-30-41(62)53-36(23(3)6-2)37(58)43(64)51-31(18-25-8-13-28(54)14-9-25)44-48-27(21-68-44)12-17-34(56)49-33(22-69(65,66)67)40(61)45-19-32(42(63)50-30)52-38(59)24(4)47-35(57)20-46-39(60)26-10-15-29(55)16-11-26;/h8-17,21,23-24,30-33,36,54-55H,5-7,18-20,22H2,1-4H3,(H,45,61)(H,46,60)(H,47,57)(H,49,56)(H,50,63)(H,51,64)(H,52,59)(H,53,62)(H,65,66,67);/q;+1/p-1/b17-12+;/t23-,24-,30-,31-,32-,33-,36-;/m0./s1 |

InChI Key |

LPCQOONMZQYYDO-RKVQIRNHSA-M |

Isomeric SMILES |

CCC[C@H]1C(=O)N[C@H](C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)NC(=O)[C@H](C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)[C@@H](C)CC.[Na+] |

Canonical SMILES |

CCCC1C(=O)NC(C(=O)C(=O)NC(C2=NC(=CS2)C=CC(=O)NC(C(=O)NCC(C(=O)N1)NC(=O)C(C)NC(=O)CNC(=O)C3=CC=C(C=C3)O)CS(=O)(=O)[O-])CC4=CC=C(C=C4)O)C(C)CC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Cyclotheonellazole A from Theonella swinhoei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyclotheonellazole A, a potent protease inhibitor isolated from the marine sponge Theonella swinhoei. The document details its discovery, experimental protocols for its isolation, its mechanism of action, and relevant quantitative data, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Prolific Marine Sponge Theonella swinhoei

The marine sponge of the genus Theonella has long captivated the scientific community, proving to be a prolific source of structurally unique and biologically active secondary metabolites.[1] These sponges are known to produce a wide array of compounds, including polyketides, cyclic and linear peptides, alkaloids, and sterols.[2] The remarkable chemical diversity found in Theonella swinhoei is often attributed to the symbiotic microorganisms it hosts, which are considered the "real chemical factories" for many of these novel molecules.[1][3]

Among the vast number of compounds isolated, the cyclotheonellazoles represent a class of unique cyclic peptides with significant therapeutic potential. This compound (CTL-A), first discovered in Theonella aff. swinhoei, is a potent inhibitor of serine proteases, particularly elastase.[4][5] Its complex structure and powerful biological activity make it a subject of considerable interest for drug discovery, especially for conditions involving excessive elastase activity, such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[6][7]

Discovery and Isolation of this compound

Cyclotheonellazoles A, B, and C were first identified during an investigation of an extract from the marine sponge Theonella aff. swinhoei, collected in Madagascar, which had shown promising antiplasmodial activity.[4][5] While the antiplasmodial effects were attributed to another known metabolite, swinholide A, further investigation led to the isolation of these three novel cyclic peptides.[4][5]

The isolation process follows a standard workflow for natural product chemistry, beginning with extraction from the sponge tissue and proceeding through multiple chromatographic steps to achieve purification.

Structural Elucidation

The intricate molecular structure of this compound was determined through a combination of advanced spectroscopic and chemical methods. The structure is notable for being a cyclic peptide composed of eight acid units, six of which are non-proteinogenic amino acids.[4][6] Key structural features include an α-keto-β-amino acid (3-amino-4-methyl-2-oxohexanoic acid [Amoha]) and a unique vinylogous thiazole (4-propenoyl-2-tyrosylthiazole [PTT]).[5][6]

The primary techniques used for its structural elucidation were:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms and the peptide sequence.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To establish the molecular formula.[4]

-

Advanced Marfey's Techniques: To determine the absolute configuration (stereochemistry) of the constituent amino acids.[5]

Biological Activity and Mechanism of Action

This compound is distinguished by its potent inhibitory activity against serine proteases, with a particularly high affinity for elastase.

Quantitative Data: Protease Inhibition

The inhibitory activities of Cyclotheonellazoles A-C and other analogues have been quantified, demonstrating their potency. The IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| This compound | Elastase | 0.034 | [4] |

| This compound | Chymotrypsin | 260 | [4] |

| Cyclotheonellazole B | Elastase | 0.10 | [4] |

| Cyclotheonellazole C | Elastase | 0.099 | [4] |

| Cyclotheonellazoles D-I | Elastase | 16.0 - 61.8 | [8] |

Note: IC₅₀ values can vary between studies. For instance, a total synthesis study reported IC₅₀ values of 0.114 µM (114 nM) against porcine pancreatic elastase and 0.321 µM (321 nM) against human neutrophil elastase for their synthesized this compound.[6]

Mechanism of Action

The potent inhibitory effect of this compound is attributed to the presence of the α-keto-β-amino acid (Amoha) residue, which acts as a transition-state mimic for the protease.[9] It is speculated that the α-keto group of the Amoha residue interacts with the hydroxyl group of the catalytic serine residue (Ser195) in the active site of elastase. This interaction forms a stable tetrahedral transition-state complex, effectively blocking the enzyme's catalytic activity.[4][6]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is a generalized procedure based on methodologies for isolating natural products from marine sponges.

-

Preparation of Sponge Material:

-

Collect specimens of Theonella swinhoei and freeze them immediately.

-

Lyophilize (freeze-dry) the frozen sponge tissue to remove water.

-

Grind the dried tissue into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Extract the powdered sponge material exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their solubility. The active compounds are typically found in the more polar fractions.

-

-

Chromatographic Separation:

-

Subject the active fraction to Vacuum Liquid Chromatography (VLC) or column chromatography using silica gel or a reversed-phase C18 stationary phase.

-

Elute with a gradient of solvents (e.g., from hexane to ethyl acetate, or water to methanol) to separate the components.

-

Monitor the resulting fractions using Thin-Layer Chromatography (TLC) or analytical HPLC.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the fractions containing the target compounds using semi-preparative or preparative reversed-phase HPLC (C18 column).

-

Use a suitable solvent system (e.g., a gradient of acetonitrile in water) and monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Protocol 2: Elastase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against elastase.

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Prepare a stock solution of porcine pancreatic elastase or human neutrophil elastase in the same buffer.

-

Prepare serial dilutions of this compound (and a positive control like sivelestat) in the buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of buffer, the test compound (this compound) at various concentrations, and the elastase solution.

-

Incubate the mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic cleavage of the substrate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control reaction without any inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Outlook

This compound, isolated from the marine sponge Theonella swinhoei, stands out as a highly potent inhibitor of elastase. Its discovery, structural elucidation, and biological evaluation have highlighted its potential as a lead compound for developing novel therapeutics. The total synthesis of this compound has been achieved, opening avenues for the creation of analogues with improved pharmacokinetic profiles and for further investigation into its structure-activity relationships.[6][10] The potent activity of this compound warrants continued research, particularly for its application in treating inflammatory diseases characterized by excessive elastase activity, such as ARDS, which is a severe complication in viral infections like COVID-19.[7][10]

References

- 1. Theonella: A Treasure Trove of Structurally Unique and Biologically Active Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Elastase Inhibitor this compound: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclotheonellazoles D-I, Potent Elastase Inhibitory Thiazole-Containing Cyclic Peptides from Theonella sp. (2131) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Engine of Bioactivity: A Technical Guide to the Biosynthesis of Thiazole-Containing Cyclic Peptides in Theonella Symbionts

A Deep Dive into the Genomics, Enzymology, and Experimental Approaches for Understanding a Promising Class of Marine Natural Products

The marine sponge genus Theonella is a prolific source of structurally complex and biologically active cyclic peptides, many of which feature thiazole moieties crucial for their therapeutic potential. These compounds, however, are not produced by the sponge itself but by a remarkable, yet unculturable, symbiotic bacterium, 'Candidatus Entotheonella'. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis of these fascinating molecules, detailing the underlying genetic machinery, proposed enzymatic pathways, and the experimental protocols utilized to unravel this complex biochemistry.

The Symbiotic Factory: 'Candidatus Entotheonella' as the True Producer

Initial investigations into the origin of cyclic peptides isolated from Theonella swinhoei pointed towards a microbial source due to the presence of non-proteinogenic amino acids and structural motifs characteristic of bacterial metabolism. Subsequent metagenomic analysis has confirmed that the biosynthetic gene clusters (BGCs) responsible for the production of these peptides, including the notable theonellamides, reside within the genome of 'Candidatus Entotheonella', a filamentous bacterium dwelling within the sponge tissue.[1][2][3] The inability to culture this symbiont presents a significant challenge, necessitating the use of culture-independent techniques to study its metabolic capabilities.

The Genetic Blueprint: Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Gene Clusters

The biosynthesis of thiazole-containing cyclic peptides in 'Candidatus Entotheonella' is orchestrated by large, multi-modular enzymatic complexes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). These enzymatic assembly lines are encoded by contiguous sets of genes called biosynthetic gene clusters (BGCs).

Architecture of the Theonellamide Biosynthetic Gene Cluster

Genomic analysis of 'Candidatus Entotheonella serta' has revealed the putative BGC for theonellamides.[4] This cluster is characterized by a hybrid NRPS-PKS architecture, typical for the production of complex peptide-polyketide natural products. The core structure is assembled through a series of modules, each responsible for the incorporation and modification of a specific building block.

A generalized modular organization of an NRPS/PKS system for thiazole-containing cyclic peptide biosynthesis is presented in Table 1.

| Domain | Function | Precursor/Substrate | Product |

| Loading Module (PKS) | Initiates polyketide chain synthesis | Acyl-CoA (e.g., Acetyl-CoA, Propionyl-CoA) | Acyl-ACP |

| Acyltransferase (AT) | Selects and loads the extender unit | Malonyl-CoA or substituted derivatives | Acyl-ACP |

| Ketosynthase (KS) | Catalyzes Claisen condensation for chain elongation | Acyl-ACP and extender unit-ACP | β-ketoacyl-ACP |

| Ketoreductase (KR) | Reduces the β-keto group | NADPH | β-hydroxyacyl-ACP |

| Dehydratase (DH) | Dehydrates the β-hydroxyacyl intermediate | β-hydroxyacyl-ACP | α,β-unsaturated acyl-ACP |

| Enoylreductase (ER) | Reduces the α,β-double bond | NADPH | Saturated acyl-ACP |

| Adenylation (A) | Selects and activates a specific amino acid | Amino Acid, ATP | Aminoacyl-AMP |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid or growing peptide chain via a phosphopantetheine arm | Aminoacyl-AMP | Aminoacyl-S-PCP |

| Condensation (C) | Catalyzes peptide bond formation | Peptidyl-S-PCP and Aminoacyl-S-PCP | Elongated Peptidyl-S-PCP |

| Cyclization (Cy) / Thioesterase (TE) | Catalyzes the cyclization and release of the final peptide product | Final linear peptide tethered to PCP | Cyclic Peptide |

| Heterocyclization (Cyc) | Catalyzes the formation of thiazoline from a cysteine residue | Cysteine-containing intermediate | Thiazoline-containing intermediate |

| Oxidase (Ox) | Oxidizes the thiazoline ring to a thiazole ring | Thiazoline-containing intermediate | Thiazole-containing intermediate |

Table 1: Key Domains in NRPS/PKS Machinery for Thiazole-Containing Cyclic Peptide Biosynthesis. The table outlines the primary functions of the enzymatic domains involved in the assembly-line synthesis of these complex natural products. The specific number and arrangement of these domains within the BGC dictate the final structure of the cyclic peptide.

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of thiazole-containing cyclic peptides is a highly orchestrated process that can be conceptually divided into initiation, elongation, modification, and termination/cyclization steps.

Figure 1: Generalized Biosynthetic Pathway. This diagram illustrates the sequential assembly of thiazole-containing cyclic peptides by a hybrid PKS/NRPS system.

Thiazole Formation: The Key Modification

The characteristic thiazole moiety is derived from a cysteine residue incorporated by an NRPS module. The formation of the thiazole ring is a two-step enzymatic process:

-

Cyclization: A dedicated cyclization (Cyc) domain, often embedded within or associated with a C-domain, catalyzes the intramolecular cyclization of the cysteine's thiol group onto the preceding carbonyl, forming a thiazoline ring.

-

Oxidation: An oxidase (Ox) domain then catalyzes the oxidation of the thiazoline ring to the aromatic thiazole ring.

Figure 2: Enzymatic Formation of the Thiazole Ring. A two-step process catalyzed by dedicated Cyc and Ox domains within the NRPS machinery.

Experimental Protocols for Studying Biosynthesis in Unculturable Symbionts

Given the unculturable nature of 'Candidatus Entotheonella', a combination of metagenomics, bioinformatics, and in vitro biochemical assays on heterologously expressed enzymes are the primary methods to elucidate the biosynthetic pathways.

Identification of Biosynthetic Gene Clusters from Metagenomic DNA

This protocol outlines a general workflow for identifying BGCs from a sponge holobiont.

Figure 3: Workflow for BGC Identification. A multi-step process from sample collection to in silico analysis.

Protocol 1: Metagenomic DNA Extraction and Library Construction

-

Sample Preparation: Immediately flash-freeze the collected sponge tissue in liquid nitrogen and store at -80°C. Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

DNA Extraction: Utilize a commercial metagenomic DNA isolation kit optimized for complex samples, following the manufacturer's instructions. Include both enzymatic and mechanical lysis steps to ensure efficient disruption of bacterial cells within the sponge matrix.

-

DNA Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. High molecular weight DNA is crucial for constructing large-insert libraries.

-

Fosmid/BAC Library Construction: Shear the high molecular weight DNA to the desired size range (e.g., 30-40 kb for fosmids). Ligate the size-selected DNA into the appropriate vector (e.g., pCC1FOS) and package it into lambda phage particles. Transfect E. coli host cells and plate on selective medium.

-

Library Archiving: Pick individual clones into 384-well plates containing freezing medium and store at -80°C.

Protocol 2: PCR Screening of Metagenomic Libraries

-

Primer Design: Design degenerate primers targeting conserved motifs within key NRPS/PKS domains (e.g., KS, A, and C domains).

-

PCR Master Mix Preparation: Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, degenerate primers, and PCR buffer.

-

Template Preparation: Use pooled clones from the metagenomic library as a template for the initial screening.

-

PCR Amplification: Perform PCR with an optimized annealing temperature to account for the degeneracy of the primers.

-

Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis. Purify and sequence the amplicons of the expected size.

-

Identification of Positive Pools: Use the sequence information to identify the library pools containing clones with the desired NRPS/PKS genes.

-

Deconvolution of Positive Pools: Systematically screen smaller pools and eventually individual clones from the positive pools to isolate the clone(s) containing the BGC of interest.

Functional Analysis of NRPS Domains

Due to the challenges in heterologously expressing the entire large BGCs from 'Candidatus Entotheonella', functional characterization often focuses on individual domains or modules.

Protocol 3: Heterologous Expression and Purification of an Adenylation (A) Domain

-

Gene Cloning: Amplify the coding sequence of the target A-domain from the identified BGC using specific primers. Incorporate restriction sites or use a recombination-based cloning method to insert the gene into an expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Protein Purification: Clarify the lysate by centrifugation. Purify the His-tagged A-domain from the soluble fraction using immobilized metal affinity chromatography (IMAC). Further purify the protein by size-exclusion chromatography if necessary.

-

Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine its concentration using a Bradford assay or by measuring the absorbance at 280 nm.

Protocol 4: In Vitro ATP-PPi Exchange Assay for A-Domain Substrate Specificity

This assay measures the amino acid-dependent formation of ATP from PPi, which is the reverse reaction of aminoacyl-AMP formation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified A-domain, the amino acid to be tested, ATP, and ³²P-labeled pyrophosphate (PPi) in a suitable buffer.

-

Reaction Incubation: Initiate the reaction by adding the enzyme and incubate at a specific temperature (e.g., 25°C) for a defined period.

-

Quenching and Charcoal Binding: Stop the reaction by adding a quenching solution containing activated charcoal. The charcoal will bind the ³²P-labeled ATP formed during the reaction.

-

Washing: Wash the charcoal pellet multiple times to remove unincorporated ³²P-PPi.

-

Scintillation Counting: Resuspend the final charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the activity of the A-domain with the tested amino acid.

-

Data Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

Quantitative Data on A-Domain Specificity (Hypothetical Example)

While specific kinetic data for the A-domains from 'Candidatus Entotheonella' theonellamide BGC are not yet available in the literature, Table 2 provides a template with hypothetical data illustrating how the results of such experiments would be presented.

| Amino Acid Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| L-Cysteine | 150 | 10 | 1.1 x 10³ |

| L-Serine | 2500 | 2 | 1.3 x 10¹ |

| L-Alanine | >5000 | <0.1 | - |

Table 2: Hypothetical Kinetic Data for a Cysteine-Activating A-Domain. This table illustrates the type of quantitative data that can be obtained from in vitro enzymatic assays to determine the substrate specificity of an A-domain.

Future Directions and Challenges

The study of the biosynthesis of thiazole-containing cyclic peptides in Theonella symbionts is a rapidly evolving field. Key future challenges and research directions include:

-

Cultivation of 'Candidatus Entotheonella': The successful cultivation of this symbiont would revolutionize the field, enabling direct genetic manipulation and large-scale production of these valuable compounds.

-

Heterologous Expression of Complete BGCs: Advances in synthetic biology and the development of suitable host organisms may soon allow for the heterologous expression of the entire, large BGCs from 'Candidatus Entotheonella', facilitating the production of novel analogs through metabolic engineering.

-

In Vitro Reconstitution of the Entire Pathway: The complete reconstitution of the biosynthetic pathway in vitro would provide unprecedented insights into the intricate enzymatic machinery and allow for detailed mechanistic studies.

-

Structural Biology: Elucidating the three-dimensional structures of the key enzymes and multi-enzyme complexes will be crucial for understanding the molecular basis of substrate recognition, catalysis, and domain-domain interactions.

This technical guide provides a solid foundation for understanding the current state of knowledge on the biosynthesis of thiazole-containing cyclic peptides in Theonella symbionts. While the unculturable nature of the producing organism presents significant challenges, the application of cutting-edge techniques in metagenomics, bioinformatics, and biochemistry continues to shed light on these fascinating natural product assembly lines, paving the way for the future discovery and development of new therapeutics.

References

- 1. Biosynthesis of Bioactive Natural Products Derived from Theonellidae Family Marine Sponges [jstage.jst.go.jp]

- 2. Single-bacterial genomics validates rich and varied specialized metabolism of uncultivated Entotheonella sponge symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

Cyclotheonellazole A: A Potent Natural Product Inhibitor of Elastase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide that has garnered significant interest within the scientific community for its remarkable inhibitory activity against elastase, a key serine protease implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of CTL-A, focusing on its quantitative inhibitory data, detailed experimental protocols for its assessment, and the underlying signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against both porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). Its activity has been benchmarked against sivelestat, a known elastase inhibitor. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Porcine Pancreatic Elastase (PPE) | 0.114 ± 0.002 |

| Human Neutrophil Elastase (HNE) | 0.321 ± 0.003 | |

| Sivelestat | Porcine Pancreatic Elastase (PPE) | 2.96 ± 0.128 |

| Human Neutrophil Elastase (HNE) | 0.704 ± 0.132 |

Table 1: Comparative IC50 values of this compound and Sivelestat against Porcine Pancreatic Elastase and Human Neutrophil Elastase.

Experimental Protocols

The following is a detailed methodology for determining the in vitro elastase inhibitory activity of this compound, based on the use of a commercially available fluorescence-based assay.

In Vitro Elastase Inhibition Assay

This protocol outlines the steps for measuring the inhibitory effect of this compound on porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) using the EnzChek® Elastase Assay Kit or a similar fluorescence-based method.

Materials:

-

This compound (CTL-A)

-

Porcine Pancreatic Elastase (PPE)

-

Human Neutrophil Elastase (HNE)

-

EnzChek® Elastase Assay Kit (containing DQ™ elastin substrate and a reaction buffer)

-

Sivelestat (as a positive control)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve a range of final assay concentrations for IC50 determination.

-

Prepare a stock solution of sivelestat in a suitable solvent to be used as a positive control.

-

Reconstitute the DQ™ elastin substrate and elastase enzymes (PPE and HNE) according to the assay kit manufacturer's instructions. The final concentration of the elastin substrate in the assay should be 25 µg/mL.

-

The final concentration of PPE in the assay should be 0.4 U/mL, and the final concentration of HNE should be 0.2 U/mL.

-

-

Assay Setup:

-

In a 96-well black microplate, add the reaction buffer to each well.

-

Add the diluted this compound or sivelestat to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the elastase enzyme (either PPE or HNE) to all wells except the no-enzyme control.

-

-

Incubation:

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the DQ™ elastin substrate to all wells.

-

Immediately place the microplate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 505 nm and an emission wavelength of approximately 515 nm.[1]

-

Take kinetic readings every 5 minutes for a total of 40 minutes at room temperature.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all other readings.

-

Determine the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

Elastase, particularly human neutrophil elastase, is a key mediator of tissue damage and inflammation in various pathological conditions, including acute lung injury (ALI). This compound exerts its therapeutic potential by directly inhibiting elastase activity, thereby modulating downstream inflammatory signaling pathways.

Elastase-Mediated Inflammatory Signaling in Acute Lung Injury

In the context of ALI, excessive elastase activity contributes to the breakdown of extracellular matrix proteins, leading to alveolar-capillary barrier dysfunction and pulmonary edema. Furthermore, elastase can amplify the inflammatory cascade through the following pathway:

References

An In-depth Technical Guide to the Initial Characterization of Cyclotheonellazoles A-C

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclotheonellazoles A-C are a class of thiazole-containing cyclic peptides isolated from the marine sponge Theonella sp. These natural products have garnered significant interest within the scientific community due to their potent and selective inhibitory activity against serine proteases, particularly elastase and chymotrypsin. This technical guide provides a comprehensive overview of the initial characterization of Cyclotheonellazoles A-C, detailing their isolation, structure elucidation, and fundamental biological activities. It includes structured data summaries, detailed experimental methodologies, and visual diagrams of key processes to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine sponges are a prolific source of structurally novel and biologically active secondary metabolites. The Theonella genus, in particular, is renowned for producing a diverse array of complex peptides. Cyclotheonellazoles A, B, and C represent a significant discovery from this genus, identified as powerful inhibitors of key mammalian serine proteases. Cyclotheonellazole A, the most studied of the initial trio, demonstrates sub-nanomolar inhibition of elastase, an enzyme implicated in various inflammatory diseases, including acute lung injury.[1][2] The structural and biological characterization of these compounds has paved the way for further investigation into their therapeutic potential and has inspired efforts in total synthesis.[1][3] This document consolidates the foundational data and methodologies related to the initial scientific investigation of these compelling molecules.

Isolation and Structure Elucidation

The initial characterization of a novel natural product is a meticulous process that begins with isolation from its source and culminates in the complete determination of its chemical structure.

Source and Isolation

Cyclotheonellazoles A-C were first isolated from the marine sponge Theonella sp. The general workflow for their extraction and purification is a multi-step process designed to separate the complex mixture of metabolites present in the sponge tissue. This process typically involves solvent extraction followed by a series of chromatographic separations.

Caption: General workflow for the isolation of Cyclotheonellazoles.

Structure Determination

The planar structures and stereochemistry of Cyclotheonellazoles A-C were determined using a combination of spectroscopic and chemical methods.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was employed to determine the elemental composition and molecular weight of each compound, allowing for the deduction of their molecular formulas.

-

NMR Spectroscopy: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC) was critical for assembling the peptide backbone and identifying the constituent amino acid residues, including non-proteinogenic ones.[5]

-

Chemical Degradation and Chiral Analysis: To establish the absolute configuration of the amino acid residues, the cyclopeptides were hydrolyzed. The resulting amino acids were then derivatized using a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), and analyzed by HPLC, comparing their retention times to those of authentic standards.[4]

Cyclotheonellazoles B and C were found to share the same core macrocyclic structure as this compound, differing only in one amino acid residue: 2-aminopentanoic acid in A is replaced by leucine in B and homoalanine in C.[6]

Biological Activity and Mechanism of Action

The primary biological activity identified for Cyclotheonellazoles A-C is the potent inhibition of serine proteases.

Quantitative Inhibitory Activity

Cyclotheonellazoles exhibit strong inhibitory effects on human neutrophil elastase and chymotrypsin. The half-maximal inhibitory concentrations (IC₅₀) highlight their potency, particularly for this compound against elastase.[6][7]

| Compound | Target Enzyme | IC₅₀ Value |

| This compound | Human Neutrophil Elastase | 0.034 nM[7] |

| Chymotrypsin | 0.62 nM[7] | |

| Cyclotheonellazole B | Elastase | Sub-nanomolar[6] |

| Chymotrypsin | Nanomolar[6] | |

| Cyclotheonellazole C | Elastase | Sub-nanomolar[6] |

| Chymotrypsin | Nanomolar[6] |

Mechanism of Action

Cyclotheonellazoles function as competitive inhibitors of serine proteases. Their structure includes a unique α-keto-β-amino acid residue, which acts as a transition-state mimic.[4][8] The electrophilic α-keto group is attacked by the hydroxyl group of the active site serine residue (e.g., Ser-195 in chymotrypsin), forming a stable, reversible hemiacetal adduct. This effectively blocks the enzyme's catalytic activity.

Caption: Mechanism of serine protease inhibition by Cyclotheonellazoles.

Experimental Protocols

This section provides generalized yet detailed protocols representative of the methods used in the characterization of Cyclotheonellazoles A-C.

Protocol: Isolation and Purification

-

Preparation: Lyophilize (freeze-dry) the collected sponge material (Theonella sp.) and grind it into a fine powder.

-

Extraction: Exhaustively extract the powdered sponge material (e.g., 500 g) with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature (3 x 2 L). Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Solvent Partitioning: Suspend the crude extract in a 9:1 MeOH/H₂O mixture and partition sequentially against hexane, and then ethyl acetate (EtOAc). Concentrate the bioactive EtOAc fraction for further purification.

-

Column Chromatography: Subject the EtOAc fraction to Vacuum Liquid Chromatography (VLC) or standard silica gel column chromatography, eluting with a solvent gradient (e.g., hexane to EtOAc to MeOH) to yield several semi-purified fractions.

-

High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the compounds of interest using reverse-phase HPLC (e.g., C18 column) with an appropriate solvent system (e.g., a gradient of acetonitrile in water) to yield pure Cyclotheonellazoles A, B, and C.

Protocol: Structure Elucidation (NMR & MS)

-

Sample Preparation: Dissolve a pure, dried sample (approx. 1-2 mg) of a cyclotheonellazole in a deuterated solvent (e.g., 0.5 mL of CD₃OD or DMSO-d₆) in a standard 5 mm NMR tube.

-

Mass Spectrometry: Analyze a dilute solution of the sample via High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to obtain the accurate mass and determine the molecular formula.

-

1D NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

2D NMR Spectroscopy: Acquire a standard set of 2D NMR spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings within amino acid residues.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the amino acid residues to form the peptide sequence.

-

-

Data Analysis: Integrate all spectroscopic data to assemble the planar structure of the molecule.

Protocol: Serine Protease Inhibition Assay (Elastase)

-

Reagents and Buffers:

-

Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

-

Enzyme: Human Neutrophil Elastase (HNE), prepared to a working concentration (e.g., 25 mU/mL).

-

Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), a chromogenic substrate.

-

Inhibitor: this compound, serially diluted in DMSO or assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 20 µL of the inhibitor solution at various concentrations (or DMSO for control).

-

Add 10 µL of the HNE enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

-

Data Acquisition: Immediately measure the absorbance at 405 nm (release of p-nitroaniline) every minute for 20-30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

The initial characterization of Cyclotheonellazoles A-C from the marine sponge Theonella sp. revealed a novel class of cyclic peptides with extraordinary potency as serine protease inhibitors. The combination of advanced spectroscopic techniques and chemical analysis successfully elucidated their complex structures, which feature a unique α-keto-β-amino acid residue responsible for their mechanism of action. The sub-nanomolar inhibition of elastase by this compound, in particular, establishes it as a valuable lead compound for the development of new therapeutics targeting inflammatory conditions. The foundational work detailed in this guide provides the essential knowledge base for further research, including total synthesis, structure-activity relationship (SAR) studies, and preclinical development.

References

- 1. Elastase Inhibitor this compound: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formal synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cyclotheonellazoles D-I, Potent Elastase Inhibitory Thiazole-Containing Cyclic Peptides from Theonella sp. (2131) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

- 6. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Collection - Cyclotheonellazoles DâI, Potent Elastase Inhibitory Thiazole-Containing Cyclic Peptides from Theonella sp. (2131) - Journal of Natural Products - Figshare [figshare.com]

The Pivotal Role of the α-Keto-β-Amino Acid Moiety in Cyclotheonellazole A: A Serine Protease Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotheonellazole A (CTL-A), a macrocyclic peptide isolated from the marine sponge Theonella aff. swinhoei, has emerged as a highly potent inhibitor of serine proteases, particularly elastase. Its intricate structure, featuring several non-proteinogenic amino acids, presents a compelling scaffold for therapeutic development. Central to its inhibitory activity is the unique α-keto-β-amino acid moiety, which acts as a key pharmacophore, mimicking the transition state of substrate hydrolysis in the active site of target proteases. This technical guide provides a comprehensive overview of the structure-activity relationships, mechanistic insights, and experimental data elucidating the critical function of this moiety in the biological activity of this compound.

Introduction

Serine proteases play a crucial role in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. Human neutrophil elastase (HNE), in particular, is implicated in the progression of inflammatory diseases such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS)[1][2][3]. This compound (CTL-A) has demonstrated potent inhibitory activity against HNE, positioning it as a promising lead compound for the development of novel anti-inflammatory agents[1][2][3]. The remarkable potency of CTL-A is largely attributed to the presence of a rare α-keto-β-amino acid residue, 3-amino-4-methyl-2-oxohexanoic acid (Amoha)[4]. This guide delves into the chemical and biological significance of this moiety, supported by quantitative data and detailed experimental methodologies.

The α-Keto-β-Amino Acid Moiety: A Transition-State Mimic

The mechanism of serine protease inhibition by CTL-A hinges on the electrophilic nature of the α-keto group within the Amoha residue. It is proposed that this ketone functionality is attacked by the hydroxyl group of the catalytic serine (Ser195 in HNE), forming a stable tetrahedral hemiketal adduct. This structure mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[2]. This mode of action is a common feature among potent protease inhibitors containing an α-keto-amide pharmacophore[5].

Structural Insights and Binding Interactions

Molecular docking studies have further illuminated the interaction between CTL-A and HNE. The α-keto group of the Amoha residue is positioned in close proximity to the catalytic Ser195. Additionally, other unique structural features of CTL-A contribute to its high binding affinity. For instance, the negatively charged sulfonic acid group forms a hydrogen bond with Gln192 in the S1 pocket of HNE, highlighting the importance of this moiety for potent inhibition[2].

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and its synthetic analogues has been evaluated against various elastase enzymes. The following table summarizes the key quantitative data, providing a clear comparison of their activities.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound (CTL-A) | Porcine Pancreatic Elastase (PPE) | 0.114 ± 0.002 | [2] |

| Human Neutrophil Elastase (HNE) | 0.321 ± 0.003 | [2] | |

| Sivelestat (Control) | Porcine Pancreatic Elastase (PPE) | 2.96 ± 0.128 | [2] |

| Human Neutrophil Elastase (HNE) | 0.704 ± 0.132 | [2] | |

| CTL-A Analogue (Precursor 38 with sulfonic acid) | Human Neutrophil Elastase (HNE) | Comparable to CTL-A | [2] |

| Cyclotheonellazoles D-I | Elastase | 16.0 to 61.8 nM (IC50) | [4] |

| Keramamide A | Elastase | Potent nanomolar inhibition | [4] |

| Chymotrypsin | 0.73 µM (IC50) | [4] | |

| SARS-CoV-2 3CLpro | 1.1 µM (IC50) | [4] |

Structure-Activity Relationship (SAR) Studies

The synthesis of various CTL-A analogues has been instrumental in elucidating the structure-activity relationships and confirming the indispensable role of the α-keto-β-amino acid moiety.

Logical Relationship of Key Functional Groups for Elastase Inhibition

Caption: Logical flow demonstrating the necessity of the α-keto and sulfonic acid groups for the potent elastase inhibitory activity of this compound.

Studies involving the chemical modification of CTL-A have revealed that both the α-keto and the sulfonic acid functionalities are crucial for its potent elastase inhibitory activity. Analogues lacking the α-keto group exhibit a significant loss of inhibitory function, confirming its role as the primary pharmacophore. Similarly, the absence of the sulfonic acid group leads to a marked decrease in potency, underscoring its contribution to binding affinity[2].

Experimental Protocols

Elastase Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of compounds against human neutrophil elastase (HNE).

Caption: Workflow for a typical in vitro elastase inhibition assay using a fluorescent substrate.

A detailed protocol based on published methods is as follows[2]:

-

Reagent Preparation : Prepare solutions of human neutrophil elastase (HNE) at 0.2 U/mL, DQ elastin substrate at 25 µg/mL, and the test compound (e.g., CTL-A) in an appropriate assay buffer.

-

Inhibitor Incubation : In a 96-well microplate, mix the HNE solution with increasing concentrations of the test compound.

-

Substrate Addition and Reaction : After a pre-incubation period, add the DQ elastin substrate to initiate the enzymatic reaction.

-

Incubation : Incubate the plate for 40 minutes at room temperature in the dark.

-

Fluorescence Measurement : Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context: Inhibition of Elastase in Acute Lung Injury

The therapeutic potential of this compound is linked to its ability to mitigate the pathological effects of excessive elastase activity in inflammatory conditions.

Caption: Simplified signaling pathway showing the role of HNE in ALI and the point of intervention for this compound.

In acute lung injury, activated neutrophils release excessive amounts of HNE, which degrades components of the extracellular matrix and damages the lung epithelium. This enzymatic activity perpetuates the inflammatory cycle. By potently inhibiting HNE, CTL-A can interrupt this pathological cascade, thereby reducing lung edema and tissue damage, as demonstrated in in vivo mouse models of ALI[1][2][3].

Conclusion

The α-keto-β-amino acid moiety is the cornerstone of this compound's potent inhibitory activity against serine proteases, particularly elastase. Its function as a transition-state mimic, coupled with the contributions of other unique structural features, results in a highly effective and specific enzyme inhibitor. The compelling preclinical data, including potent in vitro activity and in vivo efficacy in models of acute lung injury, underscore the therapeutic potential of CTL-A and highlight the α-keto-β-amino acid scaffold as a valuable pharmacophore for the design of novel protease inhibitors. Further investigation into the optimization of this natural product scaffold could lead to the development of next-generation therapeutics for a range of inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Elastase Inhibitor this compound: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclotheonellazoles D-I, Potent Elastase Inhibitory Thiazole-Containing Cyclic Peptides from Theonella sp. (2131) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights Into Post-translational α-Keto-β-Amino Acid Formation by a Radical S-Adenosyl Methionine Peptide Splicease - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Cyclotheonellazole A Derivatives

An in-depth analysis of the structure-activity relationship (SAR) of Cyclotheonellazole A (CTL-A) and its derivatives reveals crucial insights into their potent inhibitory activity against elastase, a key enzyme implicated in various inflammatory diseases, including acute lung injury. This technical guide synthesizes the available data on CTL-A analogs, detailing their biological activities, the experimental methods used for their evaluation, and the molecular interactions underpinning their mechanism of action.

This compound is a complex macrocyclic peptide of marine origin that has garnered significant attention for its potent elastase inhibition.[1][2][3] The core structure features a unique α-keto-β-amino acid residue, which is believed to be essential for its mechanism of action, forming a tetrahedral transition state with the serine residue in the active site of elastase.[3] SAR studies on synthetic analogs and naturally occurring derivatives have begun to elucidate the key structural motifs required for high-affinity binding and potent inhibition.

Quantitative SAR Data

The inhibitory activities of various this compound derivatives against human neutrophil elastase are summarized in the table below. The data is compiled from recent studies that have successfully synthesized CTL-A and a range of its analogs, as well as isolated new natural derivatives.

| Compound | Key Structural Modification(s) | IC₅₀ (nM) vs. Human Neutrophil Elastase | Reference |

| This compound (1) | Natural Product | 16.0 - 34.0 | [3][4] |

| Analog 33 | L-Phe replaced with L-Ala | > 10,000 | [3] |

| Analog 34 | D-Pro replaced with D-Ala | 1,020 | [3] |

| Analog 35 | α-keto-β-amino acid reduced to α-hydroxy-β-amino acid | > 10,000 | [3] |

| Analog 36 | Sulfonic acid precursor to 38 | 6,500 | [3] |

| Analog 37 | TBS-protected phenol precursor to 38 | > 10,000 | [3] |

| Analog 38 | Des-sodium salt of CTL-A | 25.0 | [3] |

| Analog 42 | Saturated propenoyl side chain on thiazole | 5,600 | [3] |

| Cyclotheonellazole D (1) | Terminal hydantoin residue | 16.0 | [4] |

| Cyclotheonellazole E (2) | Terminal hydantoin residue | 23.3 | [4] |

| Cyclotheonellazole F (3) | Terminal hydantoin residue | 20.3 | [4] |

| Cyclotheonellazole G (4) | 21.3 | [4] | |

| Cyclotheonellazole H (5) | 61.8 | [4] | |

| Cyclotheonellazole I (6) | 22.8 | [4] |

Key Findings from SAR Data:

-

The α-keto-β-amino acid moiety is critical: Reduction of the α-keto group to a hydroxyl group (Analog 35) results in a complete loss of activity, supporting its role as a key pharmacophore that interacts with the catalytic serine of elastase.[3]

-

The sodium sulfonate group is important for potency: The des-sodium salt (Analog 38) retains high potency, but the synthetic precursors lacking the final sulfonic acid moiety (Analogs 36 and 37) are significantly less active.[3]

-

Specific amino acid residues are crucial: Replacement of L-Phe with the smaller L-Ala (Analog 33) or D-Pro with D-Ala (Analog 34) leads to a dramatic decrease in inhibitory activity, highlighting the importance of these residues for maintaining the macrocycle's bioactive conformation.[3]

-

The propenoyl side chain on the thiazole contributes to activity: Saturation of the vinyl group (Analog 42) reduces the potency, suggesting this group is involved in optimal binding.[3]

-

Modifications at the terminus can be tolerated: The natural derivatives, Cyclotheonellazoles D-F, which feature a terminal hydantoin residue, exhibit potent nanomolar inhibition of elastase, indicating that this part of the molecule can be modified to potentially improve pharmacokinetic properties.[4]

Experimental Protocols

The evaluation of this compound derivatives relies on robust biochemical assays to determine their inhibitory potency against target proteases.

Human Neutrophil Elastase (HNE) Inhibition Assay

A standardized in vitro assay is used to measure the half-maximal inhibitory concentration (IC₅₀) of the compounds.

-

Materials:

-

Human Neutrophil Elastase (HNE), sourced commercially.

-

Fluorogenic substrate: MeO-Suc-Ala-Ala-Pro-Val-AMC.

-

Assay Buffer: Typically 0.1 M HEPES buffer (pH 7.5) containing 0.5 M NaCl and 0.05% Triton X-100.

-

Test compounds (CTL-A derivatives) dissolved in DMSO.

-

Positive control inhibitor (e.g., Sivelestat).

-

-

Procedure:

-

The assay is conducted in a 96-well plate format.

-

A solution of HNE in the assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.

-

The fluorescence intensity (excitation at ~380 nm, emission at ~460 nm) is monitored over time using a plate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition for each compound concentration is determined relative to the DMSO control.

-

IC₅₀ values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model using graphing software.

-

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the underlying biological pathways and experimental processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elastase Inhibitor this compound: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cyclotheonellazoles D-I, Potent Elastase Inhibitory Thiazole-Containing Cyclic Peptides from Theonella sp. (2131) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Cyclotheonellazole A in Mitigating Acute Lung Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a significant clinical challenge characterized by widespread inflammation, damage to the lung parenchyma, and respiratory failure. A key mediator in the pathogenesis of ALI/ARDS is neutrophil elastase, a potent serine protease released by activated neutrophils that contributes to tissue destruction and perpetuates the inflammatory cascade. Cyclotheonellazole A (CTA), a natural macrocyclic peptide, has emerged as a powerful inhibitor of neutrophil elastase. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of CTA in ALI. We will delve into its mechanism of action, present quantitative data from in vivo studies, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Introduction to this compound and its Target: Neutrophil Elastase

This compound (CTA) is a naturally occurring cyclic peptide that has been identified as a highly potent inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease stored in the azurophilic granules of neutrophils.[2] Under normal physiological conditions, HNE plays a crucial role in host defense by degrading components of the extracellular matrix, which facilitates neutrophil migration to sites of inflammation and aids in the killing of pathogens.[3] However, in the context of ALI, the excessive and unregulated release of HNE contributes significantly to lung pathology.[4]

Unchecked HNE activity in the lungs leads to the degradation of essential structural proteins like elastin, fibronectin, and collagen, compromising the integrity of the alveolar-capillary barrier.[2] This disruption results in increased vascular permeability, leading to pulmonary edema, a hallmark of ALI.[4] Furthermore, HNE can directly stimulate the release of pro-inflammatory cytokines, such as interleukin-8 (IL-8), from lung epithelial cells, thereby amplifying the inflammatory response and recruiting more neutrophils to the site of injury.[4][5] Given its central role in the pathophysiology of ALI, inhibiting HNE presents a promising therapeutic strategy. CTA, with its potent inhibitory activity against HNE, is a compelling candidate for the treatment of ALI/ARDS.[1]

Quantitative Data on the Efficacy of this compound

Preclinical studies have provided quantitative evidence of this compound's efficacy both in vitro and in an in vivo model of acute lung injury. The data highlights its potent inhibition of elastase and its superior performance compared to the clinically used elastase inhibitor, sivelestat.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (μM) of CTA | IC50 (μM) of Sivelestat |

| Porcine Pancreatic Elastase (PPE) | 0.114 ± 0.002 | 2.96 ± 0.128 |

| Human Neutrophil Elastase (HNE) | 0.321 ± 0.003 | 0.704 ± 0.132 |

Data sourced from Cui et al., 2022.[6]

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced ALI Mouse Model

| Treatment Group | Lung Wet/Dry Ratio | Lung Injury Score |

| Normal (Vehicle) | ~4.5 | ~1 |

| ALI (Bleomycin + Vehicle) | ~6.0 | ~4 |

| CTA (Bleomycin + 30 mg/kg CTA) | ~5.0 | ~2 |

| Sivelestat (Bleomycin + 30 mg/kg Sivelestat) | ~5.5 | ~3 |

*Indicates a statistically significant reduction compared to the ALI group. The values are approximated from graphical data presented in Cui et al., 2022.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in acute lung injury.

Bleomycin-Induced Acute Lung Injury Mouse Model

This model is utilized to induce lung injury and fibrosis, mimicking some aspects of human ALI/ARDS.

Materials:

-

Bleomycin sulfate (e.g., from Sigma-Aldrich)

-

Sterile phosphate-buffered saline (PBS) or sterile saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Intratracheal sprayer/instiller (e.g., from Penn-Century)

-

Surgical tools for exposing the trachea

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice for at least one week before the experiment.

-

Anesthesia: Anesthetize the mice using a vaporizer with isoflurane (4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Surgical Exposure of Trachea: Place the anesthetized mouse in a supine position. Make a small midline incision in the neck to carefully expose the trachea through blunt dissection of the surrounding muscles.

-

Bleomycin Administration:

-

Prepare a solution of bleomycin in sterile saline at a concentration that will deliver a dose of 1.5 - 4 mg/kg body weight in a volume of 50-100 µL.[6][7][8]

-

Using an intratracheal sprayer, instill the bleomycin solution directly into the lungs. A brief period of apnea upon instillation confirms correct placement.[9]

-

-

Suturing and Recovery: Suture the incision and allow the mouse to recover on a warming pad. Monitor the animal until it has fully recovered from anesthesia.

-

Treatment Administration:

-

For the study by Cui et al. (2022), this compound (30 mg/kg) or sivelestat (30 mg/kg) was administered, though the exact timing and route relative to bleomycin induction require referencing the specific study's methods.[6] Generally, treatment can be administered prophylactically or therapeutically.

-

-

Endpoint Analysis: At a predetermined time point (e.g., 7, 14, or 21 days post-bleomycin administration), euthanize the mice for sample collection.[10][11] The inflammatory phase is typically prominent in the first 7-14 days.[8]

Measurement of Lung Edema (Wet-to-Dry Weight Ratio)

This protocol quantifies the accumulation of fluid in the lungs, a primary indicator of lung injury.

Procedure:

-

Following euthanasia, immediately excise the lungs.

-

Gently blot the lungs to remove any excess blood.

-

Weigh the lungs to obtain the "wet weight".

-

Place the lungs in an oven at 60-80°C for 24-72 hours until a constant weight is achieved.[12]

-

Weigh the dried lungs to obtain the "dry weight".

-

Calculate the wet-to-dry weight ratio by dividing the wet weight by the dry weight.

Histological Assessment of Lung Injury

This method is used to qualitatively and semi-quantitatively assess the extent of pathological changes in the lung tissue.

Procedure:

-

Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

-

Excise and immerse the lungs in formalin for at least 24 hours.

-

Process the fixed lung tissue and embed it in paraffin.

-

Section the paraffin blocks (e.g., 4-5 µm thickness) and mount the sections on glass slides.

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

-

Score the lung injury based on a semi-quantitative scoring system that evaluates parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickness of the alveolar wall.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of Neutrophil Elastase-Induced Inflammation

Neutrophil elastase contributes to lung inflammation by activating pro-inflammatory signaling cascades in lung epithelial cells. One key pathway involves the activation of Toll-like receptor 4 (TLR4) and subsequent downstream signaling through MyD88, leading to the activation of NF-κB and the production of cytokines like IL-8.[13] NE can also activate the MAPK pathway, including p38, which further contributes to IL-8 synthesis.[4]

Caption: Signaling pathway of Neutrophil Elastase-induced inflammation in ALI.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for evaluating the efficacy of a therapeutic agent like this compound in a bleomycin-induced ALI mouse model.

Caption: Experimental workflow for in vivo testing of CTA in ALI.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for acute lung injury in preclinical models. Its potent and specific inhibition of neutrophil elastase addresses a key driver of the inflammatory and destructive processes that characterize this condition. The quantitative data from in vivo studies, showing a reduction in lung edema and pathological damage superior to that of sivelestat, strongly supports its further development.

Future research should focus on a more comprehensive characterization of the pharmacokinetics and pharmacodynamics of CTA. Investigating its efficacy in other models of ALI, such as those induced by sepsis (e.g., cecal ligation and puncture) or lipopolysaccharide, would broaden its potential clinical applicability. Furthermore, detailed studies into its effects on downstream inflammatory mediators and markers of endothelial barrier function will provide a more complete understanding of its mechanism of action. Ultimately, these studies will be crucial in paving the way for the clinical translation of this compound as a novel therapy for patients suffering from acute lung injury and ARDS.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Neutrophil elastase induces IL-8 synthesis by lung epithelial cells via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Acute Bleomycin Lung Injury Model. [bio-protocol.org]

- 8. Monitoring the Health Status of Mice with Bleomycin-induced Lung Injury by Using Body Condition Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 10. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutrophil-derived elastase induces TGF-beta1 secretion in human airway smooth muscle via NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Cyclotheonellazole A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Cyclotheonellazole A, a potent elastase and chymotrypsin inhibitor isolated from the marine sponge Theonella affinis swinhoei, presents a formidable challenge for synthetic chemists due to its complex macrocyclic structure, multiple stereocenters, and the presence of several non-proteinogenic amino acid residues. This document provides a detailed overview of the methodologies employed in the total synthesis of this promising therapeutic lead.

Introduction to Synthetic Strategies

The total synthesis of this compound has been a subject of significant interest, culminating in the first total synthesis by the group of Chen and coworkers.[1][2][3][4] Additionally, a formal synthesis has been reported by Wu and colleagues, highlighting an alternative convergent approach.[5][6] These syntheses showcase sophisticated strategies for the construction of key fragments, including the α-keto-β-amino acid moiety, the diaminopropionic acid residue, and the vinylogous thiazole.

The overall approach is convergent, involving the synthesis of key building blocks that are subsequently coupled and macrocyclized. Key transformations include multi-component reactions, late-stage oxidations, and elegant peptide coupling strategies.

Key Synthetic Transformations and Methodologies

The successful synthesis of this compound hinges on several crucial chemical reactions and strategic decisions. Below is a summary of the key steps and the methodologies employed.

Construction of the α-Keto-β-Amino Carboxamide Moiety

A pivotal step in the synthesis is the construction of the α-keto-β-amino carboxamide unit. The first total synthesis utilized a three-component Masked Acyl Cyanide (MAC) reaction to achieve this.[1][3][4] This powerful transformation allows for the efficient assembly of this complex functionality.

Synthesis of the Thiazole-Containing Fragment

The vinylogous thiazole moiety represents another significant synthetic challenge. A formal synthesis approach employed a cascade one-pot process to install the thiazole ring under mild conditions, demonstrating high efficiency.[2][6]

Peptide Couplings and Macrocyclization

The assembly of the linear peptide precursor is achieved through a series of peptide coupling reactions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate amide bond formation between the complex amino acid fragments.[1][4] The final macrocyclization is a critical step, often requiring carefully optimized conditions to achieve a good yield.

Late-Stage Oxidations

The final steps of the first total synthesis involve two late-stage oxidations to install key functionalities on the macrocyclic core.[1][2][3][4] These transformations are particularly challenging due to the potential for side reactions on the complex, multifunctional molecule. The success of these late-stage oxidations is a testament to the robustness of the synthetic route.

Summary of Synthetic Approaches

| Parameter | First Total Synthesis (Chen et al.) | Formal Synthesis (Wu et al.) |

| Longest Linear Sequence | 24 steps[1][2][3][4] | Not reported (formal synthesis) |

| Total Steps | 49 steps[4] | Not reported (formal synthesis) |

| Key Methodologies | Three-component MAC reaction, Late-stage oxidations[1][2][3][4] | Convergent synthesis, One-pot thiazole formation[2][5][6] |

| Key Reagents | HATU, DMAP, Et3N[1][4] | PivCl, HATU, DIPEA[2] |

Experimental Workflow Overviews

The following diagrams illustrate the high-level workflows for the key stages of this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Formal synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Elastase Inhibitor this compound: Total Synthesis and In Vivo Biological Evaluation for Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formal synthesis of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Three-Component MAC Reactions in the Synthesis of Cyclotheonellazole A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the application of a three-component Masked Acyl Cyanide (MAC) reaction in the total synthesis of Cyclotheonellazole A, a potent elastase inhibitor. The information is derived from the successful total synthesis reported by Cui, Y., et al. (2022).[1][2][3][4]

Introduction

This compound is a complex macrocyclic peptide of marine origin that has garnered significant interest due to its potent inhibitory activity against human neutrophil elastase.[1][2][4] Its intricate structure, featuring several non-proteinogenic amino acids and a unique α-keto-β-amino carboxamide moiety, presents a formidable challenge for synthetic chemists. A key innovation in the total synthesis of this compound was the strategic implementation of a three-component MAC reaction to construct a crucial building block containing the α-keto-β-amino carboxamide functionality. This approach offers a convergent and efficient route to this complex fragment, streamlining the overall synthetic sequence.

The three-component MAC reaction involves the coupling of an aldehyde, an amine, and a masked acyl cyanide reagent in a one-pot process to furnish an α-hydroxy-β-amino amide derivative. This intermediate can then be oxidized to the desired α-keto-β-amino amide.

Reaction Scheme and Workflow

The overall transformation can be visualized as a multi-step one-pot process followed by a subsequent oxidation to yield the final desired fragment.

References

Application Notes and Protocols for Late-Stage Oxidation Strategies in the Synthesis of Cyclotheonellazole A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotheonellazole A (CTL-A) is a potent, naturally occurring cyclic peptide inhibitor of human neutrophil elastase (HNE), an enzyme implicated in a variety of inflammatory diseases, including acute lung injury. The total synthesis of this complex molecule presents numerous challenges, with late-stage oxidation reactions being particularly critical for the installation of key functional groups. This document provides detailed application notes and experimental protocols for the two pivotal late-stage oxidation steps employed in the successful total synthesis of this compound. These protocols are intended to serve as a practical guide for researchers engaged in the synthesis of CTL-A, its analogs, or other complex peptides requiring similar transformations.

Core Late-Stage Oxidation Strategies

The total synthesis of this compound features two crucial late-stage oxidation reactions:

-

Oxidation of a secondary alcohol to an α-keto amide functionality. This transformation is essential for the bioactivity of CTL-A, as the α-keto amide acts as a warhead that forms a covalent adduct with the serine residue in the active site of elastase.

-

Oxidation of a thioether to a sulfonic acid. This step introduces a highly polar, charged group that significantly influences the solubility and pharmacokinetic properties of the final molecule.

These reactions are performed on a complex macrocyclic precursor, necessitating mild and selective conditions to avoid degradation of the sensitive peptide backbone.

Data Presentation: Comparison of Late-Stage Oxidation Strategies

The following tables summarize the key quantitative data for the two late-stage oxidation reactions in the total synthesis of this compound. While the cited literature primarily details the successful oxidation methods, alternative conditions that were explored and found to be less effective are also included to provide a more comprehensive understanding of the synthetic challenges.

Table 1: Oxidation of Secondary Alcohol to α-Keto Amide

| Precursor Compound | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 35 | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 2 | 85 | [1] |

| 34 | Common Oxidants (e.g., Swern, Parikh-Doering) | Various | - | - | Decomposition | [1] |

Table 2: Oxidation of Thioether to Sulfonic Acid

| Precursor Compound | Oxidizing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 36 | Oxone® | Acetic Acid / Sodium Acetate | Room Temperature | 12 | 75 | [1] |

Experimental Protocols

The following are detailed protocols for the two key late-stage oxidation experiments in the synthesis of this compound.

Protocol 1: Oxidation of Secondary Alcohol to α-Keto Amide using Dess-Martin Periodinane (DMP)

Objective: To oxidize the secondary alcohol in precursor 35 to the corresponding α-keto amide 36 .

Materials:

-

Precursor 35 (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Dissolve precursor 35 in anhydrous DCM under an inert atmosphere of argon or nitrogen.

-

Add Dess-Martin Periodinane (DMP) to the solution in one portion at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

-

Stir the biphasic mixture for 15 minutes until the solid dissolves.

-